7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Description
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a reactive intermediate in organic synthesis, characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a phenyl group at position 5, and a carbonyl chloride at position 3. Its molecular formula is C₁₄H₈ClF₂N₃O, with a calculated molecular weight of 315.68 g/mol. The carbonyl chloride group enhances its reactivity toward nucleophiles, making it valuable for constructing amide bonds in drug discovery .
Properties
IUPAC Name |
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O/c15-12(21)9-7-18-20-11(13(16)17)6-10(19-14(9)20)8-4-2-1-3-5-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMRATQJEXMGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while reactions with alcohols can produce esters .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to disrupt protein-protein interactions within the influenza A virus polymerase complex. Research indicates that modifications to the structure can enhance binding affinity and efficacy against viral replication pathways .
Anticancer Properties
The compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to exhibit selective cytotoxicity against cancer cell lines such as K562 and MCF-7. These studies suggest that the difluoromethyl substitution may enhance the biological activity of these compounds by improving their interaction with cellular targets involved in cancer proliferation .
Synthesis of Novel Derivatives
The synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has paved the way for the development of novel derivatives with varied biological activities. Researchers have been exploring different substituents at the 3-position and their effects on pharmacological profiles, which include antifungal and insecticidal properties as well as improved anticancer activities .
Case Studies
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
Functional Group Variations
The target compound’s reactivity and applications are heavily influenced by its functional groups. Below is a comparison with derivatives featuring alternative functional groups:
Key Observations :
Substituent Effects
Variations in substituents at positions 5 and 7 significantly alter electronic properties and bioactivity:
Key Observations :
- Trifluoromethyl groups (e.g., ) are stronger electron-withdrawing groups than difluoromethyl, enhancing electrophilicity.
- 4-Fluorophenyl substituents () improve solubility and bioavailability compared to unsubstituted phenyl groups.
- Methoxy groups () introduce steric hindrance and moderate electron-donating effects.
Physical and Chemical Properties
Biological Activity
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development.
- Molecular Formula : C14H8ClF2N3O
- Molecular Weight : 307.68 g/mol
- CAS Number : 861412-81-9
- Structure : The compound features a pyrazolo-pyrimidine framework with difluoromethyl and phenyl substituents, which are critical for its biological activity.
Synthesis
The synthesis of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. Recent studies have focused on regioselective methods to enhance yield and purity, making the compound more accessible for biological testing .
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds related to the pyrazolo-pyrimidine family. For instance, derivatives have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 15.3 µM to 29.1 µM have been reported for structurally similar compounds .
- A549 (lung cancer) : Other derivatives exhibited IC50 values as low as 0.03 µM, indicating high potency .
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against several microbial strains. The compound's derivatives displayed varying degrees of activity against:
- Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
- Gram-negative bacteria : Notably less effective against resistant strains such as Pseudomonas aeruginosa.
Inhibition of Enzymes
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes:
- Dihydrofolate Reductase (DHFR) : Molecular docking studies have indicated that certain derivatives may act as potent inhibitors of Plasmodium falciparum DHFR, with Ki values ranging from 1.3 nM to 243 nM .
Case Studies
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for any potential therapeutic application:
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics.
- Toxicity Profiles : Further evaluations are needed to establish safety margins in vivo.
Q & A
Q. What are the optimal synthetic routes for 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) in solvents like ethanol or DMF under reflux (70–90°C, 4–6 hours) .
- Step 2 : Subsequent functionalization at the 7-position via difluoromethylation using reagents like ClCF₂H or difluoromethyl sulfonium salts under controlled pH and temperature .
- Step 3 : Conversion of the carboxylic acid intermediate to the carbonyl chloride using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 60–80°C .
Purification is achieved via recrystallization from ethanol/DMF mixtures or column chromatography .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns (δ ~5.5–6.5 ppm, ¹H NMR; δ ~110–120 ppm, ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347.108) .
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, confirming planarity of the pyrazolo-pyrimidine core (r.m.s. deviation <0.02 Å) .
Q. What are the common reactivity patterns of this carbonyl chloride?
The compound acts as a reactive acylating agent:
- Amide Formation : Reacts with primary/secondary amines (e.g., aniline, piperidine) in anhydrous THF or dichloromethane (DCM) at 0–25°C to yield carboxamides .
- Esterification : Treatment with alcohols (e.g., ethanol, methanol) in the presence of a base (e.g., triethylamine) produces esters .
- Hydrolysis : Susceptible to hydrolysis in aqueous conditions, forming the corresponding carboxylic acid (C14H9F2N3O2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) accelerates cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation reduce decomposition .
Yields typically range from 60–75% after optimization .
Q. How to resolve discrepancies in reported spectral data for derivatives?
- Contradictory NMR Peaks : Variations may arise from solvent effects (e.g., deuterated DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Crystallographic Data : Compare thermal ellipsoid parameters and hydrogen-bonding networks to identify polymorphic forms .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinase inhibitors). The difluoromethyl group enhances binding affinity via hydrophobic contacts .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How to validate purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
